molecular formula C20H21ClN2O4 B269176 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

カタログ番号 B269176
分子量: 388.8 g/mol
InChIキー: XUSGYXQWFWHCBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of ovarian cancer. This antibody targets folate receptor alpha (FRα), which is overexpressed in many types of cancer, including ovarian cancer.

作用機序

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide targets FRα, which is overexpressed in many types of cancer, including ovarian cancer. FRα is a cell surface receptor that binds to folate and mediates its uptake into cells. By targeting FRα, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the uptake of folate into cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

実験室実験の利点と制限

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include its specificity for FRα, its ability to inhibit the growth of ovarian cancer cells, and its promising anti-tumor activity in patients with ovarian cancer. The limitations of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include the cost of producing the monoclonal antibody, the need for specialized equipment and expertise to produce and purify the antibody, and the need for appropriate controls to ensure the specificity of the antibody.

将来の方向性

For the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in the treatment of ovarian cancer include the development of combination therapies that target multiple pathways involved in cancer growth and the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other types of cancer that overexpress FRα. Additionally, research is needed to better understand the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide and to identify biomarkers that can predict response to treatment. Finally, the development of more cost-effective methods for producing and purifying monoclonal antibodies, such as the use of plant-based expression systems, may increase the accessibility of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for research and clinical use.

合成法

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the production of a monoclonal antibody that specifically targets FRα. The hybridoma technology is used to produce this monoclonal antibody. Hybridoma cells are created by fusing myeloma cells with B-cells that produce the desired antibody. The hybridoma cells are then screened to identify clones that produce the desired antibody. The selected clones are then expanded and the antibody is purified using chromatography.

科学的研究の応用

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of ovarian cancer. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of ovarian cancer cells and to reduce tumor volume in mouse models of ovarian cancer. In clinical trials, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and to have promising anti-tumor activity in patients with ovarian cancer.

特性

製品名

2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

分子式

C20H21ClN2O4

分子量

388.8 g/mol

IUPAC名

2-(4-chloro-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChIキー

XUSGYXQWFWHCBV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

正規SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。